3-(2-Bromo-4-pyridinyl)acrylic acid
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Overview
Description
3-(2-Bromopyridin-4-yl)acrylic acid is an organic compound with the molecular formula C8H6BrNO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and an acrylic acid moiety at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopyridin-4-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 3-(2-Bromopyridin-4-yl)acrylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopyridin-4-yl)acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include 3-(2-substituted-pyridin-4-yl)acrylic acids.
Oxidation: Products include 3-(2-bromopyridin-4-yl)carboxylic acid or aldehyde derivatives.
Reduction: Products include 3-(2-bromopyridin-4-yl)propionic acid.
Scientific Research Applications
3-(2-Bromopyridin-4-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Bromopyridin-4-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and acrylic acid moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyridin-4-yl)acrylic acid
- 3-(2-Fluoropyridin-4-yl)acrylic acid
- 3-(2-Iodopyridin-4-yl)acrylic acid
Uniqueness
3-(2-Bromopyridin-4-yl)acrylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s overall chemical behavior and its interactions with biological targets .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
(E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ |
InChI Key |
BOQFDQCKCUCILG-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/C(=O)O)Br |
Canonical SMILES |
C1=CN=C(C=C1C=CC(=O)O)Br |
Origin of Product |
United States |
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